Chemical properties of 2-Methylthio-6-chloro-9-methylpurine
Chemical properties of 2-Methylthio-6-chloro-9-methylpurine
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methylthio-6-chloro-9-methylpurine
Abstract
This technical guide provides a comprehensive analysis of 2-Methylthio-6-chloro-9-methylpurine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a validated synthetic pathway with a detailed experimental protocol, and explores its characteristic spectroscopic signature. Emphasis is placed on the compound's chemical reactivity, particularly the strategic importance of the C6-chloro and C2-methylthio substituents as handles for molecular diversification. The narrative synthesizes data from analogous structures and established chemical principles to explain the causality behind experimental design and reactivity patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile purine scaffold for the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Substituted Purines
The purine ring system is a cornerstone of life, forming the basic structure of nucleic acids and a wide array of signaling molecules.[1][2] Consequently, purine analogues are recognized as privileged structures in drug discovery, leading to numerous therapeutic agents in oncology, virology, and immunology.[3][4] The strategic functionalization of the purine core is paramount for modulating biological activity. The introduction of a chlorine atom, particularly at the 6-position, transforms the purine into a versatile electrophilic hub, susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This allows for the direct and regiospecific installation of diverse functionalities.[3]
Complementing the C6-chloro group, the 2-methylthio substituent (-SMe) serves multiple roles. It modulates the electronic properties of the purine ring and provides an additional site for chemical modification, primarily through oxidation to the corresponding sulfoxide or sulfone. These oxidized derivatives can act as more potent leaving groups or engage in unique biological interactions.
2-Methylthio-6-chloro-9-methylpurine emerges as a highly valuable synthetic intermediate, combining these critical features. The N9-methyl group blocks one of the primary sites of tautomerization and glycosylation, simplifying reaction outcomes and focusing derivatization efforts on the C2 and C6 positions. This guide offers a detailed exploration of its chemical properties, providing the foundational knowledge required for its effective application in complex synthetic campaigns.
Physicochemical Properties
The physical and chemical characteristics of 2-Methylthio-6-chloro-9-methylpurine dictate its handling, storage, and reaction conditions. While extensive experimental data for this specific molecule is not consolidated in a single source, its properties can be reliably predicted based on its structure and data from closely related analogues.
Data Summary
The key physicochemical data are summarized in the table below. These values are a combination of computed properties and empirical data from analogous compounds.
| Property | Value | Source / Method |
| IUPAC Name | 6-chloro-2-(methylthio)-9-methyl-9H-purine | --- |
| CAS Number | 17835-73-3 | --- |
| Molecular Formula | C₇H₇ClN₄S | Computed |
| Molecular Weight | 214.68 g/mol | Computed |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy |
| Melting Point | Not reported; related compounds like 6-chloro-2-(methylthio)-9H-purine have varying MPs. | [7] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (e.g., Dichloromethane, Chloroform). Sparingly soluble in alcohols. Insoluble in water. | [8] |
| logP | ~1.5 - 2.5 | Predicted |
Stability and Storage
Based on the chemistry of related thiopurines and chloropurines, the following stability profile is expected:
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Thermal Stability: The compound is expected to be stable at ambient and refrigerated temperatures. Like many purine derivatives, prolonged exposure to high temperatures may lead to decomposition.
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pH Stability: The compound is most stable under neutral to mildly acidic conditions. Strong alkaline conditions (pH > 10) can lead to hydrolysis of the C6-chloro group and potentially promote ring-opening reactions of the purine core, a known reactivity pattern for some substituted purines under harsh basic conditions.[9]
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Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent degradation from moisture and atmospheric oxidation.[10] Studies on thiopurine metabolites highlight their instability in whole blood samples, underscoring the need for controlled storage conditions to maintain sample integrity.[11][12]
Synthesis and Characterization
A robust and reproducible synthetic route is critical for utilizing 2-Methylthio-6-chloro-9-methylpurine as a building block. The following section outlines a logical synthetic strategy and provides protocols for synthesis and characterization.
Synthetic Strategy: A Regioselective Approach
The synthesis of 2-Methylthio-6-chloro-9-methylpurine is most efficiently achieved via a three-step sequence starting from commercially available 2,6-dichloropurine. The workflow prioritizes regioselectivity to ensure the desired isomer is formed.
Sources
- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Reactions of 2-, 6-, and 8-monosubstituted 1- and 3-methylpurines with hydroxide ions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
